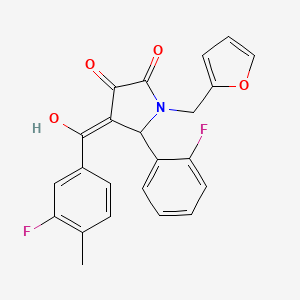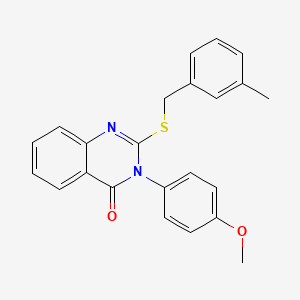![molecular formula C17H16FN3O2 B12024116 N-(4-ethylphenyl)-N'-[(E)-(4-fluorophenyl)methylideneamino]oxamide](/img/structure/B12024116.png)
N-(4-ethylphenyl)-N'-[(E)-(4-fluorophenyl)methylideneamino]oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)-N’-[(E)-(4-fluorophenyl)methylideneamino]oxamide is an organic compound characterized by the presence of both ethyl and fluorophenyl groups attached to an oxamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-N’-[(E)-(4-fluorophenyl)methylideneamino]oxamide typically involves the condensation of 4-ethylphenylamine with 4-fluorobenzaldehyde to form an imine intermediate. This intermediate is then reacted with oxalyl chloride to yield the final oxamide compound. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux conditions
- Catalysts: Acid catalysts such as hydrochloric acid or Lewis acids like zinc chloride
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and minimize human error.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the imine group can yield secondary amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4-ethylbenzoic acid derivatives.
Reduction: Secondary amines with retained ethyl and fluorophenyl groups.
Substitution: Various substituted fluorophenyl derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor due to its structural similarity to known bioactive compounds.
Medicine:
- Explored for its potential anti-inflammatory and anticancer properties.
Industry:
- Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which N-(4-ethylphenyl)-N’-[(E)-(4-fluorophenyl)methylideneamino]oxamide exerts its effects is largely dependent on its interaction with biological targets. It is believed to interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions, leading to inhibition or modulation of their activity. The exact molecular pathways involved can vary based on the specific application and target.
Comparación Con Compuestos Similares
- N-(4-methylphenyl)-N’-[(E)-(4-fluorophenyl)methylideneamino]oxamide
- N-(4-ethylphenyl)-N’-[(E)-(4-chlorophenyl)methylideneamino]oxamide
- N-(4-ethylphenyl)-N’-[(E)-(4-bromophenyl)methylideneamino]oxamide
Comparison:
N-(4-methylphenyl)-N’-[(E)-(4-fluorophenyl)methylideneamino]oxamide: Similar structure but with a methyl group instead of an ethyl group, which may affect its steric and electronic properties.
N-(4-ethylphenyl)-N’-[(E)-(4-chlorophenyl)methylideneamino]oxamide: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and biological activity.
N-(4-ethylphenyl)-N’-[(E)-(4-bromophenyl)methylideneamino]oxamide: Bromine substitution can lead to different reactivity patterns and possibly enhanced biological effects due to the larger atomic size and different electronegativity.
Propiedades
Fórmula molecular |
C17H16FN3O2 |
|---|---|
Peso molecular |
313.33 g/mol |
Nombre IUPAC |
N-(4-ethylphenyl)-N'-[(E)-(4-fluorophenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C17H16FN3O2/c1-2-12-5-9-15(10-6-12)20-16(22)17(23)21-19-11-13-3-7-14(18)8-4-13/h3-11H,2H2,1H3,(H,20,22)(H,21,23)/b19-11+ |
Clave InChI |
NUFJVJLIEHVGJN-YBFXNURJSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)F |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-2-(4-propoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12024051.png)

![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12024058.png)

![3-[5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12024081.png)
![2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}-N'-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B12024086.png)
![5-(4-Tert-butylphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024087.png)

![N-(2,4-Dichlorophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12024102.png)

![2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(9-ethyl-9H-carbazol-3-YL)acetamide](/img/structure/B12024115.png)


